Ketanserinol

説明

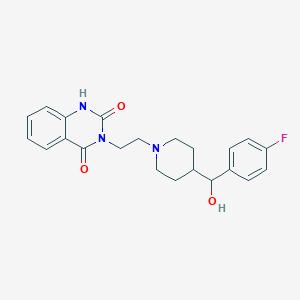

Structure

3D Structure

特性

CAS番号 |

76330-73-9 |

|---|---|

分子式 |

C22H24FN3O3 |

分子量 |

397.4 g/mol |

IUPAC名 |

3-[2-[4-[(4-fluorophenyl)-hydroxymethyl]piperidin-1-yl]ethyl]-1H-quinazoline-2,4-dione |

InChI |

InChI=1S/C22H24FN3O3/c23-17-7-5-15(6-8-17)20(27)16-9-11-25(12-10-16)13-14-26-21(28)18-3-1-2-4-19(18)24-22(26)29/h1-8,16,20,27H,9-14H2,(H,24,29) |

InChIキー |

CSAITASUWRGAOT-UHFFFAOYSA-N |

正規SMILES |

C1CN(CCC1C(C2=CC=C(C=C2)F)O)CCN3C(=O)C4=CC=CC=C4NC3=O |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

3-(2-(4-((4-fluorophenyl)hydroxymethyl)-1-piperidinyl)ethyl)-2,4-(1H,3H)quinazolinedione ketanserinol R 46,742 R 46742 R-46742 reduced ketanserin |

製品の起源 |

United States |

Foundational & Exploratory

In Vitro Characterization of Ketanserinol: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ketanserinol is the principal and pharmacologically less active metabolite of Ketanserin, a well-characterized selective antagonist of serotonin 5-HT2A receptors with additional affinity for α1-adrenergic receptors. The parent drug, Ketanserin, is utilized both as a therapeutic agent for hypertension and as a research tool to investigate the serotonergic system. The primary metabolic transformation of Ketanserin is the reduction of a ketone group to a secondary alcohol, yielding this compound.[1][2] Understanding the in vitro pharmacological profile of this compound is crucial for interpreting the overall pharmacodynamics and pharmacokinetics of Ketanserin, as the presence of metabolites can influence therapeutic outcomes and side-effect profiles.

This technical guide provides a comprehensive overview of the in vitro characterization of this compound, focusing on its receptor binding affinity and the experimental methodologies used for its evaluation.

Pharmacological Profile and Receptor Binding Affinity

The defining characteristic of this compound in vitro is its significantly reduced potency at the primary targets of its parent compound. Multiple studies conclude that this compound possesses negligible pharmacological activity compared to Ketanserin.[3]

Data Summary

In vitro receptor binding studies have established that this compound's affinity for both 5-HT2A and α1-adrenergic receptors is substantially lower than that of Ketanserin. One key study reported that this compound is two to three orders of magnitude (100 to 1,000 times) less potent than the parent compound. While specific binding constants (Ki) for this compound are not consistently published, the following table summarizes the known values for Ketanserin and provides a calculated estimate for this compound based on its reported relative potency.

| Compound | Receptor | Radioligand | Tissue Source (Example) | Ki (nM) | pKi | Reference |

| Ketanserin | 5-HT2A | [³H]Ketanserin | Rat Frontal Cortex | 3.5 | 8.46 | [4] |

| Ketanserin | α1-Adrenergic | [³H]Prazosin | Porcine Aortic Membranes | 8.3 | 8.08 | [5] |

| This compound | 5-HT2A | [³H]Ketanserin | Not Specified | ~350 - 3500 | ~6.46 - 5.46 | Inferred from relative potency |

| This compound | α1-Adrenergic | [³H]Prazosin | Not Specified | ~830 - 8300 | ~6.08 - 5.08 | Inferred from relative potency |

Experimental Protocols

The characterization of this compound's binding affinity is primarily achieved through competitive radioligand binding assays. These assays determine a compound's ability to displace a known high-affinity radiolabeled ligand from its receptor.

Radioligand Competition Binding Assay

This is the gold standard method for determining the binding affinity (Ki) of an unlabeled compound like this compound.

Objective: To measure the concentration of this compound required to inhibit 50% of the specific binding of a selective radioligand to a target receptor (IC50), from which the inhibition constant (Ki) is calculated.

Materials:

-

Test Compound: this compound

-

Reference Compound: Ketanserin

-

Target Receptors: 5-HT2A and α1-Adrenergic receptors.

-

Tissue Preparation: Membrane homogenates from tissues or cells expressing the target receptor (e.g., rat cerebral cortex for 5-HT2A, porcine aorta for α1-adrenergic).[4][5]

-

Radioligands:

-

Assay Buffer: Tris-HCl buffer with appropriate additives.

-

Non-specific Binding Agent: A high concentration of a non-radiolabeled antagonist (e.g., unlabeled Ketanserin for the 5-HT2A assay) to saturate all specific binding sites.

-

Filtration System: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester for rapid separation of bound from free radioligand.

-

Detection: Liquid scintillation counter.

Methodology:

-

Membrane Preparation: The tissue or cells are homogenized in a cold buffer and centrifuged to pellet the membranes containing the receptors. The pellet is washed and resuspended to a specific protein concentration.

-

Assay Setup: The assay is typically performed in microplates. Each well contains:

-

A fixed volume of the membrane preparation.

-

A fixed concentration of the radioligand (typically at or below its Kd value).

-

A range of concentrations of the test compound (this compound).

-

-

Incubation: The plates are incubated at a specific temperature (e.g., 37°C) for a duration sufficient to reach binding equilibrium.

-

Determination of Total and Non-specific Binding:

-

Total Binding: Wells containing only membranes and radioligand.

-

Non-specific Binding: Wells containing membranes, radioligand, and a saturating concentration of a non-labeled drug.

-

-

Termination and Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand.

-

Washing: The filters are washed rapidly with ice-cold buffer to remove any unbound radioligand.

-

Quantification: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity (in disintegrations per minute, DPM) is measured using a liquid scintillation counter.

-

Data Analysis:

-

Specific binding is calculated: Specific Binding = Total Binding - Non-specific Binding.

-

The percentage of specific binding is plotted against the logarithm of the competitor (this compound) concentration.

-

A sigmoidal dose-response curve is fitted to the data using non-linear regression to determine the IC50 value.

-

The Ki value is calculated from the IC50 using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Signaling Pathways and Visualizations

Both the 5-HT2A and α1-adrenergic receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gαq subunit. As an antagonist, Ketanserin (and the much less potent this compound) blocks the activation of this pathway by endogenous agonists like serotonin and norepinephrine.

Diagram 1: Antagonism of the Gq Signaling Pathway

Caption: Gq-coupled receptor signaling pathway and its blockade by an antagonist.

Diagram 2: Radioligand Competition Binding Assay Workflow

Caption: Workflow for a typical radioligand competition binding assay.

Conclusion

The in vitro characterization of this compound demonstrates that it is a metabolite of Ketanserin with significantly lower pharmacological activity. Its binding affinity for both 5-HT2A and α1-adrenergic receptors is reduced by 100 to 1,000-fold compared to the parent drug. This low potency suggests that this compound itself does not substantially contribute to the primary pharmacological effects observed after the administration of Ketanserin.[1] The standard and robust methodology for determining this pharmacological profile is the radioligand competition binding assay, which provides quantitative measures of binding affinity (Ki) and allows for a direct comparison of potency between a parent compound and its metabolites.

References

- 1. Absorption, metabolism and excretion of ketanserin in man after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clinical pharmacokinetics of ketanserin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of ketanserin and its metabolite ketanserin-ol in man after intravenous, intramuscular and oral administration. [epistemonikos.org]

- 4. Ketanserin analogues: structure-affinity relationships for 5-HT2 and 5-HT1C serotonin receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ketanserin blocks alpha 1-adrenoceptors of porcine vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [3H]ketanserin labels 5-HT2 receptors and alpha 1-adrenoceptors in human and pig brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of Ketanserinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ketanserinol is the principal and pharmacologically active metabolite of Ketanserin, a well-characterized antagonist of serotonin 5-HT2A and alpha-1 adrenergic receptors. This document provides a comprehensive overview of the pharmacological profile of this compound, summarizing its receptor binding affinity, functional activity, and metabolic pathway. While extensive research has been conducted on its parent compound, Ketanserin, this guide focuses on the specific properties of this compound, drawing comparisons to Ketanserin to provide a clear context for its activity. The information presented is intended to support further research and drug development efforts centered on this compound and its therapeutic potential.

Introduction

Ketanserin is a quinazoline derivative recognized for its antihypertensive properties, which are primarily attributed to its blockade of 5-HT2A and α1-adrenergic receptors.[1][2][3] Upon administration, Ketanserin undergoes extensive metabolism, with the primary pathway being the reduction of its ketone group to form the alcohol metabolite, this compound.[4][5] Although often described as having negligible pharmacological activity compared to its parent compound, this compound does exhibit competitive antagonism at 5-HT2 receptors.[6] Understanding the distinct pharmacological profile of this compound is crucial for a complete comprehension of Ketanserin's in vivo effects and for exploring any independent therapeutic potential of the metabolite itself.

Metabolism of Ketanserin to this compound

The metabolic conversion of Ketanserin to this compound is a key step in its biotransformation. This process involves the reduction of the ketone moiety on the 4-fluorobenzoyl-piperidine portion of the molecule.

Receptor Binding Affinity

While specific Ki or IC50 values for this compound at various receptors are not widely reported in the literature, functional studies have provided valuable insights into its binding characteristics. For comparative purposes, the binding affinities of the parent compound, Ketanserin, are also presented.

Table 1: Receptor Binding Affinity of this compound

| Receptor | Ligand | Parameter | Value | Species | Tissue | Reference |

| 5-HT2 | This compound | KB | 6.4 | Bovine | Pulmonary Artery | [4] |

| 5-HT2 | This compound | KB | 6.5 | Bovine | Coronary Artery | [4] |

Note: A study on the parent compound, Ketanserin, indicated that the reduction of the ketone to an alcohol (as in this compound) results in an approximately 1000-fold decrease in affinity for arterial 5-HT2 receptors.

Table 2: Receptor Binding Affinity of Ketanserin (for comparison)

| Receptor | Ligand | Parameter | Value (nM) | Species | Tissue/System | Reference |

| 5-HT2A | Ketanserin | Ki | 0.82 - 3.5 | Human/Rat | Recombinant/Cortical Membranes | [7][8] |

| α1-adrenergic | Ketanserin | Ki | 8.3 | Porcine | Vascular Smooth Muscle | [7][9][10] |

Functional Activity

This compound has been characterized as a competitive antagonist at 5-HT2 receptors. This means that it binds to the same site as the endogenous ligand, serotonin, and blocks its action without eliciting a response itself.

Experimental Evidence of Antagonism

In studies using bovine pulmonary and coronary artery preparations, this compound was shown to competitively antagonize 5-HT-induced contractions. The Schild analysis of this interaction yielded the KB values presented in Table 1, confirming its antagonist properties at 5-HT2 receptors.

Signaling Pathways

The antagonism of 5-HT2A and α1-adrenergic receptors by compounds like Ketanserin and, to a lesser extent, this compound, interrupts specific intracellular signaling cascades. Both of these receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gq/11.

5-HT2A and α1-Adrenergic Receptor Signaling Pathway

Activation of these receptors by their respective agonists (serotonin and norepinephrine) leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately leads to smooth muscle contraction. Antagonists like this compound block the initial receptor activation step, thereby inhibiting these downstream effects.

Experimental Protocols

Detailed experimental protocols for the pharmacological characterization of this compound are not extensively published. However, the methodologies employed for its parent compound, Ketanserin, provide a robust framework for such investigations.

Radioligand Binding Assay (Representative Protocol)

This protocol describes a typical radioligand binding assay to determine the affinity of a test compound for the 5-HT2A receptor using [3H]-Ketanserin.

Materials:

-

Cell membranes expressing the target receptor (e.g., from recombinant cell lines or specific tissues).

-

Radioligand (e.g., [3H]-Ketanserin).

-

Test compound (this compound).

-

Incubation buffer.

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Procedure:

-

Membrane Preparation: Homogenize tissues or cells in a suitable buffer and centrifuge to isolate the membrane fraction.

-

Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of the radioligand and a range of concentrations of the test compound (this compound). Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known 5-HT2A antagonist).

-

Filtration: After incubation to equilibrium, rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

In Vivo Effects

Direct in vivo studies specifically investigating the pharmacological effects of this compound are limited. Most of the observed in vivo effects following Ketanserin administration are attributed to the parent compound due to its significantly higher receptor affinity. One study noted that topically administered this compound had four times less activity in lowering intraocular pressure compared to Ketanserin.[11] While this compound reaches higher plasma concentrations than Ketanserin, its contribution to the overall therapeutic effect of Ketanserin is generally considered to be small.[6]

Conclusion

This compound is the primary metabolite of Ketanserin and functions as a competitive antagonist at 5-HT2 receptors, albeit with a significantly lower affinity than its parent compound. While its direct contribution to the overall pharmacological effects of Ketanserin in vivo is considered minor, a thorough understanding of its distinct pharmacological profile is essential for a complete toxicological and pharmacological assessment. The data and methodologies presented in this guide provide a foundation for further investigation into the specific actions and potential therapeutic applications of this compound. Further research is warranted to fully elucidate its receptor binding profile across a wider range of targets and to explore its in vivo effects in more detail.

References

- 1. What is the mechanism of Ketanserin? [synapse.patsnap.com]

- 2. Ketanserin and alpha 1-adrenergic antagonism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of a new serotonin antagonist, ketanserin, in experimental and clinical hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. psychedelicreview.com [psychedelicreview.com]

- 5. Clinical pharmacokinetics of ketanserin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of ketanserin and its metabolite ketanserin-ol in man after intravenous, intramuscular and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ketanserin | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. Ketanserin analogues: structure-affinity relationships for 5-HT2 and 5-HT1C serotonin receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [3H]ketanserin labels serotonin 5-HT2 and alpha 1-adrenergic receptors in human brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [3H]ketanserin labels 5-HT2 receptors and alpha 1-adrenoceptors in human and pig brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The ocular pharmacokinetics of ketanserin and its metabolite, this compound, in albino rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

Ketanserinol's Interaction with 5-HT2 Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ketanserinol is the primary and pharmacologically active metabolite of ketanserin, a well-established antagonist of serotonin 2A (5-HT2A) receptors with therapeutic applications in managing hypertension and other vascular disorders. While the pharmacological profile of ketanserin is extensively documented, a thorough understanding of this compound's mechanism of action at 5-HT2 receptors is crucial for a complete comprehension of ketanserin's overall therapeutic effects and for the development of new, more selective serotonergic agents. This technical guide provides an in-depth analysis of this compound's interaction with 5-HT2 receptors, presenting quantitative data, detailed experimental methodologies, and visualizations of relevant signaling pathways.

Core Mechanism of Action at 5-HT2 Receptors

This compound functions as a competitive antagonist at 5-HT2 receptors. This means that it binds to the same site as the endogenous agonist serotonin (5-hydroxytryptamine, 5-HT) but does not activate the receptor. By occupying the binding site, this compound prevents serotonin from binding and initiating the downstream signaling cascades.

A key study comparing the affinities of ketanserin and this compound at 5-HT2 receptors in bovine pulmonary and coronary arteries demonstrated this competitive antagonism. The study determined the equilibrium dissociation constant (KB) for both compounds, revealing a significantly lower affinity for this compound compared to its parent compound. Specifically, the reduction of the ketone group in ketanserin to an alcohol group in this compound results in an approximately 1000-fold decrease in affinity for arterial 5-HT2 receptors.[1]

While direct and extensive studies on the functional effects of this compound on downstream signaling are limited, its role as a competitive antagonist implies that it would inhibit serotonin-induced activation of these pathways. 5-HT2 receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

Quantitative Data: Binding Affinities

The following table summarizes the available quantitative data on the binding affinity of this compound for 5-HT2 receptors. It is important to note that data for this compound is less abundant than for its parent compound, ketanserin.

| Compound | Receptor | Tissue/System | Parameter | Value | Reference |

| This compound | 5-HT2 | Bovine Large Coronary Arteries | KB (-log mol/l) | 6.5 | [1] |

| 5-HT2 | Bovine Pulmonary Arteries | KB (-log mol/l) | 6.4 | [1] | |

| Ketanserin | 5-HT2 | Bovine Large Coronary Arteries | KB (-log mol/l) | 9.5 | [1] |

| 5-HT2 | Bovine Pulmonary Arteries | KB (-log mol/l) | 9.4 | [1] |

Note: A higher -log KB value indicates a higher binding affinity.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the interaction of ligands like this compound with 5-HT2 receptors.

Radioligand Binding Assay

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for 5-HT2A, 5-HT2B, and 5-HT2C receptors.

General Protocol:

-

Membrane Preparation:

-

Tissues or cells expressing the target 5-HT2 receptor subtype are homogenized in a cold buffer solution.

-

The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in an appropriate assay buffer.

-

Protein concentration of the membrane preparation is determined using a standard method (e.g., Bradford assay).

-

-

Binding Reaction:

-

A constant concentration of a radiolabeled ligand (e.g., [3H]ketanserin for 5-HT2A receptors) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled competitor (this compound).

-

Incubations are carried out in a final volume of 250 µL in 96-well plates.

-

The reaction is allowed to reach equilibrium, typically for 60 minutes at 30°C with gentle agitation.

-

-

Separation of Bound and Free Ligand:

-

The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand in the solution.

-

The filters are washed multiple times with ice-cold buffer to remove any non-specifically bound radioligand.

-

-

Quantification of Radioactivity:

-

The filters containing the bound radioligand are placed in scintillation vials with a scintillation cocktail.

-

The amount of radioactivity is quantified using a scintillation counter.

-

-

Data Analysis:

-

The concentration of the competitor (this compound) that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

-

Functional Assays: Inositol Phosphate Accumulation

This assay measures the ability of a compound to antagonize agonist-induced production of inositol phosphates, a key second messenger in the 5-HT2 receptor signaling pathway.

Objective: To determine the functional antagonist potency (IC50) of this compound against serotonin-induced inositol phosphate accumulation.

General Protocol:

-

Cell Culture and Labeling:

-

Cells expressing the target 5-HT2 receptor subtype are cultured to near confluence.

-

The cells are then labeled overnight with myo-[3H]inositol, which is incorporated into the cell membrane as phosphoinositides.

-

-

Assay Procedure:

-

The labeled cells are washed and pre-incubated with a buffer containing lithium chloride (LiCl). LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.

-

Cells are then pre-incubated with varying concentrations of the antagonist (this compound).

-

Following the antagonist pre-incubation, the cells are stimulated with a fixed concentration of an agonist (e.g., serotonin).

-

-

Extraction and Quantification:

-

The reaction is stopped, and the cells are lysed.

-

The total inositol phosphates are separated from free myo-[3H]inositol using anion-exchange chromatography.

-

The amount of radioactivity in the inositol phosphate fraction is quantified by scintillation counting.

-

-

Data Analysis:

-

The concentration of the antagonist (this compound) that inhibits 50% of the agonist-induced inositol phosphate accumulation (IC50) is determined.

-

Signaling Pathways

The primary signaling pathway for 5-HT2 receptors is the Gq/11 pathway. As a competitive antagonist, this compound blocks the initiation of this cascade by serotonin.

Conclusion

This compound is a competitive antagonist at 5-HT2 receptors, with a significantly lower affinity than its parent compound, ketanserin. This lower affinity, combined with its typical plasma concentrations in humans, suggests that its direct contribution to the overall 5-HT2 receptor blockade following ketanserin administration may be limited. However, its presence as an active metabolite necessitates its characterization to fully understand the complete pharmacological profile of ketanserin. Further research is warranted to determine the precise binding affinities and functional potencies of this compound at the individual 5-HT2A, 5-HT2B, and 5-HT2C receptor subtypes and to elucidate its effects on various downstream signaling pathways in different physiological systems. This knowledge will be invaluable for the rational design of future serotonergic drugs with improved selectivity and therapeutic efficacy.

References

An In-depth Technical Guide to the Synthesis and Purification of Ketanserinol for Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of Ketanserinol, a primary metabolite of the well-known 5-HT₂A receptor antagonist, Ketanserin. The successful preparation of high-purity this compound is crucial for pharmacological studies, metabolic profiling, and as a reference standard in drug development. This document details a robust synthetic route via the chemical reduction of Ketanserin, followed by a multi-step purification protocol, including chiral separation of its enantiomers.

Introduction to this compound

This compound is the pharmacologically active alcohol metabolite of Ketanserin, formed by the reduction of the ketone functional group.[1][2] Like its parent compound, this compound acts as a competitive antagonist at serotonin (5-HT) receptors, making it a valuable tool for research into the serotonergic system.[3] The synthesis described herein yields a racemic mixture of this compound, as the reduction of the prochiral ketone introduces a new chiral center. This guide provides methods for the separation of these enantiomers, which is often critical for detailed pharmacological assessment.

Synthesis of Racemic this compound

The most direct and efficient method for synthesizing this compound is the selective reduction of the ketone moiety of Ketanserin. Sodium borohydride (NaBH₄) is an ideal reagent for this transformation due to its mild nature and high selectivity for aldehydes and ketones, leaving other functional groups such as the quinazolinedione ring intact.[4][5]

Synthesis Workflow

The synthesis proceeds in a single chemical step from the commercially available starting material, Ketanserin.

Caption: Synthesis of Racemic this compound from Ketanserin.

Experimental Protocol: Reduction of Ketanserin

Materials:

-

Ketanserin

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Deionized water

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

-

Dissolution: In a round-bottom flask, dissolve Ketanserin (1.0 eq) in a 1:1 mixture of anhydrous methanol and dichloromethane (approx. 20 mL per gram of Ketanserin).

-

Cooling: Place the flask in an ice bath and stir the solution for 15 minutes until the temperature equilibrates to 0-5 °C.

-

Reduction: Slowly add sodium borohydride (NaBH₄) (1.5 eq) to the cooled solution in small portions over 10-15 minutes. The reaction is typically accompanied by gas evolution.

-

Reaction Monitoring: Allow the reaction to stir at 0-5 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of 95:5 DCM:MeOH. The reaction is complete when the Ketanserin spot has been completely consumed (typically 1-2 hours).

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of deionized water to decompose the excess NaBH₄.

-

Extraction: Transfer the mixture to a separatory funnel. Add DCM to dissolve the organic product and wash the organic layer sequentially with deionized water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude racemic this compound as a solid.

Purification of this compound

A multi-step purification strategy is employed to isolate high-purity (R)- and (S)-Ketanserinol from the crude reaction mixture. This involves an initial purification by flash chromatography followed by preparative chiral HPLC to separate the enantiomers.

Purification Workflow

Caption: Multi-step purification workflow for this compound.

Experimental Protocol: Flash Chromatography (Bulk Purification)

This step removes inorganic salts and unreacted starting materials.

Materials:

-

Crude this compound

-

Silica gel (for flash chromatography)

-

Dichloromethane (DCM), HPLC grade

-

Methanol (MeOH), HPLC grade

Procedure:

-

Column Packing: Pack a glass column with silica gel using a slurry method with DCM.

-

Sample Loading: Adsorb the crude this compound onto a small amount of silica gel, evaporate the solvent, and dry-load the sample onto the top of the packed column.

-

Elution: Elute the column with a gradient of methanol in dichloromethane (e.g., 0% to 5% MeOH).

-

Fraction Collection: Collect fractions and analyze them by TLC.

-

Concentration: Combine the fractions containing the pure racemic this compound and concentrate under reduced pressure to yield a purified solid.

Experimental Protocol: Preparative Chiral HPLC (Enantiomeric Separation)

This step separates the (R) and (S) enantiomers of this compound. Polysaccharide-based chiral stationary phases are highly effective for this type of separation.[6][7]

Materials:

-

Purified racemic this compound

-

n-Hexane, HPLC grade

-

2-Propanol (IPA) or Ethanol (EtOH), HPLC grade

Procedure:

-

System Setup: Use a preparative HPLC system equipped with a chiral stationary phase column (e.g., a cellulose or amylose-based column like Chiralcel® OD-H or Chiralpak® AD-H).[6]

-

Mobile Phase: Prepare an isocratic mobile phase, typically a mixture of n-hexane and an alcohol modifier (e.g., 90:10 n-Hexane:IPA). The optimal ratio may require method development.[8]

-

Sample Preparation: Dissolve the purified racemic this compound in the mobile phase to a suitable concentration (e.g., 5-10 mg/mL) and filter through a 0.45 µm syringe filter.

-

Injection and Separation: Inject the sample onto the column and begin the separation. The two enantiomers will elute at different retention times.

-

Fraction Collection: Use a fraction collector triggered by UV detection to collect the separated enantiomeric peaks.

-

Purity Analysis: Analyze the collected fractions using analytical chiral HPLC to confirm enantiomeric purity.

-

Solvent Removal: Evaporate the solvent from the purified fractions under reduced pressure to obtain the isolated (R)- and (S)-Ketanserinol.

Characterization and Data

The identity and purity of the synthesized this compound should be confirmed using a combination of spectroscopic and chromatographic methods.

Physicochemical and Chromatographic Data

| Parameter | Ketanserin (Starting Material) | This compound (Product) | Reference |

| Molecular Formula | C₂₂H₂₂FN₃O₃ | C₂₂H₂₄FN₃O₃ | [2] |

| Molecular Weight | 395.43 g/mol | 397.45 g/mol | [2] |

| Appearance | White to off-white powder | White to off-white solid | --- |

| Analytical HPLC | |||

| Column | Hypersil BDS C18 (100 x 4.6 mm, 3 µm) | Hypersil BDS C18 (100 x 4.6 mm, 3 µm) | [9] |

| Mobile Phase | Acetate buffer (0.01 M, pH 4.9) / MeOH / ACN (52:40:8) | Acetate buffer (0.01 M, pH 4.9) / MeOH / ACN (52:40:8) | [9] |

| Detection | Fluorescence (Ex: 332 nm, Em: 410 nm) | Fluorescence (Ex: 332 nm, Em: 410 nm) | [9] |

| Chiral HPLC | N/A | Chiralcel® OD-H or similar | [6] |

| Mobile Phase | N/A | n-Hexane / 2-Propanol (e.g., 90:10) | [6] |

Spectroscopic Data

| Technique | Expected Observation for this compound | Rationale | Reference |

| Mass Spec (MS) | [M+H]⁺ = 398.18 | Confirmation of molecular weight (C₂₂H₂₄FN₃O₃ + H⁺) | --- |

| FTIR (cm⁻¹) | ~3400-3200 (broad): O-H stretch~2950-2850 : C-H stretch~1710 & ~1660 : C=O stretches (quinazoline)~1100 : C-O stretch (secondary alcohol) | Appearance of broad O-H and C-O alcohol peaks; disappearance of the aryl-ketone C=O peak (~1650 cm⁻¹ in Ketanserin). | [10][11] |

| ¹H NMR | Appearance of a new peak at ~4.5-5.5 ppm (doublet or broad singlet, 1H) for the carbinol proton (CH-OH).Appearance of a new peak at ~2.0-4.0 ppm (broad singlet, 1H) for the hydroxyl proton (-OH), which is D₂O exchangeable. | These new signals are characteristic of the newly formed secondary alcohol functional group. | --- |

| ¹³C NMR | Disappearance of the ketone carbonyl signal at ~195-200 ppm .Appearance of a new carbinol carbon signal at ~70-80 ppm . | The significant upfield shift of the carbon signal confirms the reduction of the ketone to an alcohol. | --- |

Mechanism of Action: 5-HT₂A Receptor Antagonism

This compound functions as an antagonist at the 5-HT₂A receptor, a G-protein coupled receptor (GPCR). In its active state, the receptor, upon binding serotonin, activates a Gq protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG), leading to downstream signaling events such as calcium release and protein kinase C (PKC) activation. This compound competitively binds to the 5-HT₂A receptor, preventing serotonin binding and blocking this signaling cascade.

Caption: 5-HT₂A signaling and its inhibition by this compound.

Conclusion

This guide outlines a reliable and reproducible methodology for the synthesis and purification of this compound for research purposes. The reduction of Ketanserin with sodium borohydride provides a straightforward entry to the racemic product. Subsequent purification by flash chromatography and preparative chiral HPLC allows for the isolation of the individual, high-purity (R)- and (S)-enantiomers. The detailed protocols and characterization data provided herein should enable researchers to confidently prepare and validate this compound for use in advanced pharmacological and drug development studies.

References

- 1. psychedelicreview.com [psychedelicreview.com]

- 2. Ketanserin - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. www1.chem.umn.edu [www1.chem.umn.edu]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. benchchem.com [benchchem.com]

- 7. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Simultaneous quantitative analysis of ketanserin and this compound in plasma by RP-HPLC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]

An In-Depth Technical Guide to the Binding Affinity of Ketanserinol for Serotonin Receptor Subtypes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ketanserinol is the principal and pharmacologically active metabolite of ketanserin, a drug known for its antihypertensive properties and its antagonism at serotonin 5-HT2 receptors. Understanding the binding affinity of this compound for various serotonin receptor subtypes is crucial for elucidating its mechanism of action, predicting its potential therapeutic effects, and assessing its off-target activities. This technical guide provides a comprehensive overview of the binding characteristics of this compound and its parent compound, ketanserin, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways.

While comprehensive quantitative binding data for this compound is limited in publicly available literature, this guide synthesizes the existing information and provides data for the well-characterized parent compound, ketanserin, as a primary reference.

Data Presentation: Binding Affinities of Ketanserin and this compound

The following tables summarize the available quantitative data for the binding affinity of ketanserin for various serotonin, adrenergic, and histamine receptors. Due to the scarcity of specific Ki or IC50 values for this compound, a qualitative summary of its known binding characteristics is provided.

Table 1: Binding Affinity of Ketanserin for Serotonin (5-HT) Receptor Subtypes

| Receptor Subtype | Ki (nM) | pKi | Assay Conditions | Reference |

| 5-HT1A | 1933 | 5.71 | [3H]8-OH-DPAT displacement, rat hippocampus | [1] |

| 5-HT1B | >1000 | <6 | [3H]5-HT displacement, human cloned receptor | [2] |

| 5-HT1C | 120 - 480 | 6.3 - 6.9 | [3H]mesulergine displacement, pig choroid plexus | [3] |

| 5-HT1D | 24 - 27 | 7.62 | [3H]5-HT displacement, human cloned receptor | [2] |

| 5-HT2A | 0.9 - 3.5 | 8.4 - 9.05 | [3H]ketanserin displacement, human/rat cortex | [1][3] |

| 5-HT2C | 28 - 120 | 6.9 - 7.55 | [3H]mesulergine displacement, human cloned receptor | [1][3] |

Table 2: Binding Affinity of Ketanserin for Adrenergic and Histamine Receptors

| Receptor Subtype | Ki (nM) | pKi | Assay Conditions | Reference |

| α1-Adrenergic | 8.3 | 8.08 | [3H]prazosin displacement, porcine aorta | [4] |

| α2-Adrenergic | 3300 | 5.48 | [3H]yohimbine displacement, porcine aorta | [4] |

| Histamine H1 | ~1-10 | ~8-9 | [3H]mepyramine displacement, various tissues | [5][6] |

This compound Binding Affinity Summary:

Direct quantitative binding data (Ki values) for this compound across a broad spectrum of serotonin receptors are not widely available in the peer-reviewed literature. However, existing studies consistently indicate that this compound possesses a significantly lower affinity for serotonin receptors compared to ketanserin.

-

5-HT2A Receptor: The affinity of this compound for the 5-HT2A receptor is reported to be approximately 1000-fold lower than that of ketanserin.

-

General Serotonin Receptor Antagonism: In functional assays on arterial tissues, this compound acts as a competitive antagonist of serotonin, though it is noted to be considerably less potent than ketanserin.

This substantial decrease in affinity suggests that the primary pharmacological activity related to serotonin receptor blockade resides with the parent compound, ketanserin.

Experimental Protocols

The binding affinities detailed above are primarily determined through radioligand binding assays. Below is a generalized, detailed methodology for conducting such an assay to determine the binding affinity of a test compound like this compound.

Radioligand Competition Binding Assay

Objective: To determine the inhibition constant (Ki) of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand of known affinity.

Materials:

-

Receptor Source: Homogenates of tissues or cell lines expressing the target receptor (e.g., CHO-K1 cells transfected with the human 5-HT2A receptor).

-

Radioligand: A high-affinity radiolabeled ligand specific for the target receptor (e.g., [3H]ketanserin for 5-HT2A receptors).

-

Test Compound: this compound or other compounds of interest.

-

Assay Buffer: Typically a Tris-based buffer containing ions like MgCl2 and EDTA, adjusted to a physiological pH (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4).

-

Wash Buffer: Ice-cold assay buffer.

-

Scintillation Cocktail: For detection of radioactivity.

-

Instrumentation: Filtration apparatus (e.g., Brandel cell harvester), scintillation counter.

Procedure:

-

Membrane Preparation:

-

Homogenize the receptor-containing tissue or cells in ice-cold lysis buffer.

-

Centrifuge the homogenate at low speed to remove large debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a BCA or Bradford assay).

-

-

Assay Setup:

-

Perform the assay in triplicate in a 96-well plate.

-

Total Binding: Add assay buffer, a fixed concentration of radioligand (typically at or below its Kd value), and the membrane preparation.

-

Non-specific Binding (NSB): Add a high concentration of a non-labeled competing ligand (e.g., unlabeled ketanserin for [3H]ketanserin binding), the radioligand, and the membrane preparation. This determines the amount of radioligand that binds to non-receptor components.

-

Competitive Binding: Add varying concentrations of the test compound (this compound), the fixed concentration of radioligand, and the membrane preparation.

-

-

Incubation:

-

Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C), which trap the membrane-bound radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Detection:

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Mandatory Visualizations

Signaling Pathway of the 5-HT2A Receptor

The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/G11 family of G-proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), initiating a cascade of intracellular events.

Caption: 5-HT2A Receptor Gq/G11 Signaling Pathway.

Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the key steps involved in a typical radioligand competition binding assay.

Caption: General workflow for a radioligand binding assay.

Conclusion

This technical guide provides a detailed overview of the binding affinity of this compound and its parent compound, ketanserin, for serotonin receptors and other relevant targets. While quantitative data for this compound remains limited, the information presented on ketanserin offers a valuable framework for understanding its potential pharmacological profile. The detailed experimental protocols and pathway diagrams serve as a practical resource for researchers engaged in the study of serotonergic systems and the development of novel therapeutics targeting these pathways. Further research is warranted to fully characterize the binding profile of this compound and its contribution to the overall effects of ketanserin administration.

References

- 1. ketanserin | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. Induction of a high-affinity ketanserin binding site at the 5-Hydroxytryptamine(1B) receptor by modification of its carboxy-terminal intracellular portion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ketanserin analogues: structure-affinity relationships for 5-HT2 and 5-HT1C serotonin receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ketanserin blocks alpha 1-adrenoceptors of porcine vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ketanserin - Wikipedia [en.wikipedia.org]

- 6. Ketanserin and alpha 1-adrenergic antagonism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Properties of Ketanserinol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ketanserinol is the principal and pharmacologically active metabolite of Ketanserin, a selective S2-serotonergic antagonist. Understanding the chemical structure and properties of this compound is crucial for a comprehensive grasp of Ketanserin's overall pharmacological profile, including its therapeutic effects and potential side effects. This technical guide provides a detailed overview of this compound, focusing on its chemical structure, physicochemical properties, pharmacological actions, and relevant experimental methodologies.

Chemical Structure and Identification

This compound is formed in the body through the metabolic reduction of the ketone group in Ketanserin.[1] This structural modification significantly influences its pharmacological activity and pharmacokinetic profile.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 3-(2-(4-((4-fluorophenyl)(hydroxy)methyl)piperidin-1-yl)ethyl)quinazoline-2,4(1H,3H)-dione[2] |

| CAS Number | 76330-73-9[2] |

| Molecular Formula | C22H24FN3O3[2] |

| Molecular Weight | 397.45 g/mol [2] |

| SMILES | O=C(N1CCN2CCC(C(C3=CC=C(F)C=C3)O)CC2)NC4=C(C=CC=C4)C1=O[2] |

| InChI Key | CSAITASUWRGAOT-UHFFFAOYSA-N[2] |

Physicochemical Properties

Table 2: Physicochemical Properties

| Property | Value |

| Melting Point | Not available for this compound. (Ketanserin: 231.0 °C)[1] |

| Boiling Point | Not available for this compound. |

| pKa | Not available for this compound. (Ketanserin: 7.5)[1] |

| Solubility | Soluble in DMSO.[3] |

Pharmacological Properties

This compound functions as a competitive antagonist of serotonin (5-HT) receptors, exhibiting a notable affinity for the 5-HT2A receptor subtype. Its antagonistic activity at these receptors is believed to contribute to the overall pharmacological effects observed after the administration of Ketanserin.

Table 3: Pharmacological Data for this compound

| Parameter | Value | Receptor Subtype |

| KB | 6.5 | 5-HT (large coronary arteries)[3] |

| KB | 6.4 | 5-HT (pulmonary arteries)[3] |

The metabolic equilibrium between Ketanserin and this compound is shifted towards this compound, suggesting that it plays a significant role in the duration of action of the parent drug.[4]

Signaling Pathways

As a 5-HT2A receptor antagonist, this compound is expected to modulate the Gq/11 signaling pathway. The binding of an agonist to the 5-HT2A receptor typically activates Gq/11, which in turn stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). By blocking the initial receptor activation, this compound inhibits this entire downstream cascade.

References

The Discovery and Initial Characterization of Ketanserinol: A Key Metabolite of Ketanserin

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and initial scientific investigations into ketanserinol, the principal metabolite of the serotonin S2 receptor antagonist, ketanserin. The document details the metabolic pathways leading to the formation of this compound, its pharmacokinetic profile in comparison to the parent drug, and the analytical methodologies employed for its quantification. Furthermore, it delves into the experimental protocols utilized in these foundational studies and explores the relevant signaling pathways. This guide is intended to serve as a detailed resource for professionals in the fields of pharmacology, medicinal chemistry, and drug development, offering a thorough understanding of the early research that defined the metabolic fate and activity of ketanserin.

Introduction

Ketanserin, a quinazoline derivative discovered in the early 1980s, is a potent antagonist of serotonin 5-HT2A receptors, and also exhibits affinity for α1-adrenergic and histamine H1 receptors.[1] Its primary clinical application has been in the management of hypertension and vasospastic disorders.[1] The metabolic fate of ketanserin in biological systems is a critical aspect of its pharmacological profile, leading to the identification of several metabolites. Among these, this compound, the product of ketone reduction, has been identified as the major metabolite.[2][3] This guide will provide a detailed account of the initial studies that led to the discovery and characterization of this compound.

Discovery and Metabolic Pathways

The elucidation of ketanserin's metabolic pathways was primarily achieved through studies involving radiolabeled compounds in both animal models and human subjects.

In Vivo Metabolism Studies

Initial investigations into the metabolism of ketanserin were conducted using 14C-labeled ketanserin administered orally to healthy human volunteers.[2] These studies revealed that ketanserin is extensively metabolized, with less than 2% of the parent compound excreted unchanged in the urine.[3] The primary metabolic transformation identified was the reduction of the ketone group on the fluorobenzoyl moiety, resulting in the formation of this compound.[2]

Another significant metabolic route is oxidative N-dealkylation at the piperidine nitrogen.[2] Minor pathways include aromatic hydroxylation of the quinazolinedione ring.[2]

Metabolic Pathways of Ketanserin

The biotransformation of ketanserin to its major metabolite, this compound, is a straightforward reduction reaction.

Quantitative Data

The initial studies on ketanserin metabolism provided valuable quantitative data on the excretion and plasma concentrations of this compound relative to its parent compound.

Table 1: Excretion of Ketanserin and Metabolites in Humans after Oral Administration of 14C-Ketanserin[2]

| Compound | Percentage of Administered Dose Excreted in Urine | Percentage of Administered Dose Excreted in Feces |

| This compound | 24% | 5% |

| 1,4-dihydro-2,4-dioxo-3(2H)quinazolineacetic acid | 20% | - |

| Unchanged Ketanserin | < 2% | - |

Table 2: Comparative Pharmacokinetic Parameters of Ketanserin and this compound in Humans

| Parameter | Ketanserin | This compound | Reference |

| Terminal Half-life (t½) | 14.3 ± 4.4 h (IV) | 35.0 h (chronic oral) | [4][5] |

| 17 h (oral) | [4] | ||

| 29.2 h (chronic oral) | [5] | ||

| Peak Plasma Concentration (Cmax) | 88 ng/mL (40 mg single oral dose) | 208 ng/mL (40 mg chronic oral dose) | [5] |

| Plasma Clearance (CL) | 565 ± 57 mL/min (IV) | - | [4] |

| Volume of Distribution (Vss) | 268 ± 71 L (IV) | - | [4] |

Table 3: Comparative Pharmacokinetic Parameters of Ketanserin in Humans and Rats

| Species | Route | Dose | t½ | Plasma Clearance | Volume of Distribution (Vdss) | Reference |

| Human | IV | 10 mg | 14.3 ± 4.4 h | 565 ± 57 mL/min | 268 ± 71 L | [4] |

| Human | Oral | 40 mg | 17 h | - | - | [4] |

| Rat | IV | 10 mg/kg | 2-5 h | 3.8 mL/min/kg | 0.67 L/kg | [5] |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments that were instrumental in the discovery and initial characterization of this compound.

In Vivo Metabolism Study of 14C-Ketanserin in Humans

This protocol is based on the study describing the absorption, metabolism, and excretion of ketanserin in healthy human subjects.[2]

Objective: To determine the metabolic fate of ketanserin in humans.

Materials:

-

14C-labeled ketanserin tartrate

-

Scintillation counter

-

High-Performance Liquid Chromatography (HPLC) system

-

Urine and feces collection containers

Procedure:

-

Subject Recruitment: Three healthy male volunteers were enrolled in the study.

-

Dose Administration: A single oral dose of 14C-ketanserin tartrate was administered to each subject.

-

Sample Collection: Urine and feces were collected at regular intervals for up to 4 days post-administration.

-

Radioactivity Measurement: The total radioactivity in urine and feces samples was determined using a liquid scintillation counter.

-

Metabolite Profiling: Urine and feces extracts were analyzed by HPLC to separate and identify the radioactive metabolites.

-

Data Analysis: The percentage of the administered dose for each metabolite was calculated based on the radioactivity measurements.

Simultaneous Quantification of Ketanserin and this compound by HPLC

This protocol is a standard method for the analysis of ketanserin and this compound in plasma samples.

Objective: To simultaneously measure the concentrations of ketanserin and this compound in plasma.

Materials:

-

HPLC system with a fluorescence detector

-

Reversed-phase C18 column

-

Acetonitrile, methanol, and water (HPLC grade)

-

Plasma samples

Procedure:

-

Sample Preparation: Plasma samples are subjected to solid-phase or liquid-liquid extraction to isolate the analytes.

-

Chromatographic Separation: The extracted samples are injected into the HPLC system. The separation is achieved on a C18 column using a mobile phase consisting of a mixture of an appropriate buffer and organic solvents (e.g., acetonitrile and methanol).

-

Fluorescence Detection: The eluting compounds are detected by a fluorescence detector set at an excitation wavelength of ~225 nm and an emission wavelength of ~450 nm.

-

Quantification: The concentrations of ketanserin and this compound are determined by comparing their peak areas to those of known standards.

5-HT2A Receptor Binding Assay

This protocol describes a typical radioligand binding assay to determine the affinity of compounds for the 5-HT2A receptor.

Objective: To measure the binding affinity of ketanserin and its metabolites to the 5-HT2A receptor.

Materials:

-

[3H]Ketanserin (radioligand)

-

Rat brain cortex homogenates (source of 5-HT2A receptors)

-

Incubation buffer (e.g., Tris-HCl)

-

Test compounds (ketanserin, this compound)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Membrane Preparation: Rat brain cortices are homogenized in buffer and centrifuged to obtain a membrane pellet rich in 5-HT2A receptors.

-

Binding Reaction: The membranes are incubated with a fixed concentration of [3H]ketanserin and varying concentrations of the test compounds.

-

Incubation: The reaction mixture is incubated at a specific temperature (e.g., 37°C) for a defined period to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.

-

Radioactivity Measurement: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The data are analyzed to determine the inhibitory constant (Ki) of the test compounds, which is a measure of their binding affinity.

Signaling Pathways

Ketanserin exerts its pharmacological effects primarily through the blockade of the 5-HT2A receptor, a G protein-coupled receptor (GPCR).

5-HT2A Receptor Signaling Cascade

Activation of the 5-HT2A receptor by serotonin leads to the coupling of the Gq/11 alpha subunit, which in turn activates phospholipase C (PLC).[2][6] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[7]

References

- 1. Ketanserin exhibits dose- and concentration-proportional serotonin 2A receptor occupancy in healthy individuals: Relevance for psychedelic research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are 5-HT2A receptor antagonists and how do they work? [synapse.patsnap.com]

- 4. Pharmacokinetic approach to equilibrium between ketanserin and ketanserin-ol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics and tissue distribution of ketanserin in rat, rabbit and dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Metabolic Journey of Ketanserin: A Technical Guide to the Role of Ketanserinol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the metabolic conversion of ketanserin, a potent serotonin S2 receptor antagonist, to its primary metabolite, ketanserinol. A thorough examination of the metabolic pathways, enzymatic processes, and pharmacokinetic profiles of both compounds is presented. This document consolidates quantitative data from various species into structured tables for comparative analysis and furnishes detailed experimental methodologies for key analytical procedures. Furthermore, visual representations of the metabolic pathways and experimental workflows are provided using Graphviz (DOT language) to facilitate a deeper understanding of the core concepts.

Introduction

Ketanserin is a quinazoline-derivative that acts as a selective antagonist of serotonin 5-HT2A receptors, as well as α1-adrenergic and histamine H1 receptors.[1][2] It has been utilized as an antihypertensive agent and a valuable tool in pharmacological research. The clinical efficacy and pharmacokinetic profile of ketanserin are significantly influenced by its extensive metabolism.[3][4] The predominant metabolic pathway is the reduction of its ketone group to form the alcohol metabolite, this compound.[5][6][7] Understanding the formation, fate, and pharmacological relevance of this compound is crucial for a complete comprehension of ketanserin's disposition in the body.

Metabolic Pathways of Ketanserin

Ketanserin undergoes extensive biotransformation in the liver, with less than 2% of the parent drug being excreted unchanged.[3] The primary metabolic routes identified are:

-

Ketone Reduction: The most significant pathway, leading to the formation of this compound. This reaction is a reversible reduction of the ketone moiety on the fluorobenzoyl group.[5][6][7]

-

Oxidative N-dealkylation: This pathway occurs at the piperidine nitrogen, resulting in the formation of 1,4-dihydro-2,4-dioxo-3(2H)quinazolineacetic acid.[5][7]

-

Aromatic Hydroxylation: Hydroxylation can occur on the quinazolinedione ring system.[5][8]

The Central Role of this compound

This compound is the major metabolite of ketanserin found in plasma and urine.[5][7] Although it possesses significantly lower pharmacological activity at serotonin receptors compared to the parent compound, its formation and subsequent actions are of great pharmacokinetic importance.[4] Notably, this compound can be re-oxidized back to ketanserin, creating a metabolic equilibrium that influences the terminal half-life of the parent drug.[8][9]

Enzymatic Basis of Ketone Reduction

While cytochrome P450 (CYP) enzymes are involved in the overall metabolism of many drugs, the reduction of a ketone functional group is often catalyzed by a different class of enzymes. The biotransformation of ketanserin to this compound is likely mediated by cytosolic enzymes such as carbonyl reductases (CBRs) and aldo-keto reductases (AKRs) .[2][10][11][12][13] These enzymes are NAD(P)H-dependent oxidoreductases that catalyze the reduction of a wide array of carbonyl compounds, including xenobiotics.[10][12]

Major metabolic pathways of Ketanserin.

Quantitative Data Presentation

The pharmacokinetic parameters of ketanserin and this compound have been investigated in various species. The following tables summarize key quantitative data to facilitate comparison.

Table 1: Pharmacokinetic Parameters of Ketanserin in Humans (Single Dose Administration)

| Parameter | Oral (40 mg) | Intravenous (10 mg) | Reference(s) |

| Cmax (ng/mL) | 193 ± 98.2 | - | [14] |

| Tmax (h) | 0.5 - 4.0 | - | [14] |

| t½ (h) | 12.4 ± 2.9 | 15.6 ± 6.2 | [8][14] |

| Bioavailability (%) | ~50 | - | [8][14] |

| Protein Binding (%) | 94.0 ± 1.8 | - | [14] |

Table 2: Pharmacokinetic Parameters of Ketanserin and this compound in Hypertensive Patients (Chronic Oral Dosing)

| Compound | Cmax (ng/mL) | t½ (h) | Reference(s) |

| Ketanserin | 88 | 29.2 | [15] |

| This compound | 208 | 35.0 | [15] |

Table 3: Comparative Pharmacokinetics of Ketanserin in Different Species

| Species | Route | Dose (mg/kg) | t½ (h) | Bioavailability (%) | Reference(s) |

| Human | Oral | 40 mg (total) | 12.4 | ~50 | [14] |

| Rat | Oral | 10 | 2-5 | >80 | [16] |

| Dog | Oral | 10 | 3-15 | >80 | [16] |

Experimental Protocols

Quantification of Ketanserin and this compound in Plasma by HPLC

This protocol is based on a validated high-performance liquid chromatography (HPLC) method with fluorescence detection.[14]

4.1.1. Sample Preparation (Solid-Phase Extraction)

-

Condition an Extrelut NT-1 solid-phase extraction column.

-

Load 1 mL of plasma sample onto the column.

-

Wash the column with an appropriate solvent to remove interfering substances.

-

Elute ketanserin and this compound with a suitable organic solvent.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for HPLC analysis.

4.1.2. HPLC Conditions

-

Column: Hypersil BDS C18 (100 x 4.6 mm, 3 µm particle size)

-

Mobile Phase: Acetate buffer (0.01 M, pH 4.9) : Methanol : Acetonitrile (52:40:8, v/v/v)

-

Flow Rate: 1.0 mL/min

-

Detection: Fluorescence

-

Excitation Wavelength (λex): 332 nm

-

Emission Wavelength (λem): 410 nm

-

-

Quantification: Based on a calibration curve generated from standards of known concentrations.

Workflow for the analysis of Ketanserin and this compound.

In Vitro Metabolism using Liver Microsomes

This protocol provides a general framework for studying the metabolism of ketanserin in a controlled in vitro environment.[3][17][18]

4.2.1. Incubation Procedure

-

Thaw pooled human liver microsomes on ice.

-

Prepare an incubation mixture containing:

-

Phosphate buffer (pH 7.4)

-

Liver microsomes (typically 0.5-1.0 mg/mL protein concentration)

-

Ketanserin (at a concentration within the linear range of the enzyme kinetics)

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding a solution of NADPH (cofactor).

-

Incubate at 37°C with gentle shaking for a defined period (e.g., 0, 15, 30, 60 minutes).

-

Terminate the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile or methanol) to precipitate the proteins.

-

Centrifuge the samples to pellet the precipitated protein.

-

Analyze the supernatant for the disappearance of ketanserin and the formation of this compound and other metabolites using a validated analytical method such as LC-MS/MS.

Workflow for in vitro metabolism study using liver microsomes.

In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical procedure for an oral pharmacokinetic study in rats.[19][20][21]

4.3.1. Animal Dosing and Sampling

-

Acclimatize male Wistar rats for at least one week before the experiment.

-

Fast the rats overnight with free access to water.

-

Administer a single oral dose of ketanserin (e.g., 10 mg/kg) via oral gavage.

-

Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) into heparinized tubes.

-

Centrifuge the blood samples to separate the plasma.

-

Store the plasma samples at -80°C until analysis.

-

Analyze the plasma samples for ketanserin and this compound concentrations using a validated bioanalytical method.

4.3.2. Pharmacokinetic Analysis

-

Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and t½ using non-compartmental analysis software.

Conclusion

The metabolism of ketanserin is a complex process with the formation of this compound via ketone reduction being the most prominent pathway. This conversion, likely mediated by carbonyl reductases and aldo-keto reductases, plays a pivotal role in the overall pharmacokinetic profile of ketanserin. The reversible nature of this metabolic step contributes to the prolonged half-life of the parent drug. A thorough understanding of these metabolic pathways and the ability to accurately quantify both parent drug and metabolite are essential for the rational development and clinical application of ketanserin and related compounds. The experimental protocols and compiled data within this guide serve as a valuable resource for researchers in the fields of pharmacology, drug metabolism, and pharmaceutical sciences.

References

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. Structural and Functional Biology of Aldo-Keto Reductase Steroid-Transforming Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - US [thermofisher.com]

- 4. Clinical pharmacokinetics of ketanserin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. <i>In Vitro</i> Drug Metabolism Studies Using Human Liver Microsomes [ouci.dntb.gov.ua]

- 7. Absorption, metabolism and excretion of ketanserin in man after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics and pharmacodynamics of the 5-HT2 receptor antagonist ketanserin in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetic approach to equilibrium between ketanserin and ketanserin-ol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Reduction of drug ketones by dihydrodiol dehydrogenases, carbonyl reductase and aldehyde reductase of human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Carbonyl reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Aldo-keto reductases and bioactivation/detoxication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The role of carbonyl reductase 1 in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pharmacokinetics of ketanserin in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pharmacokinetics of ketanserin in patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. organomation.com [organomation.com]

- 17. researchgate.net [researchgate.net]

- 18. researchnow.flinders.edu.au [researchnow.flinders.edu.au]

- 19. researchgate.net [researchgate.net]

- 20. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 21. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Spectroscopic Analysis of Ketanserinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ketanserinol, the principal metabolite of the antihypertensive drug Ketanserin, plays a significant role in the overall pharmacological profile of its parent compound. A thorough understanding of its physicochemical properties is paramount for comprehensive pharmacokinetic and pharmacodynamic modeling. This technical guide provides an in-depth overview of the spectroscopic analysis of this compound, presenting a summary of expected quantitative data, detailed experimental protocols for key analytical techniques, and a visualization of its presumed signaling pathways. This document is intended to serve as a foundational resource for researchers engaged in the study of this compound and related compounds.

Chemical Structure and Properties

This compound is formed via the reduction of the ketone group in Ketanserin. Its fundamental properties are summarized below.

| Property | Value |

| Chemical Formula | C₂₂H₂₄FN₃O₃[1] |

| Molecular Weight | 397.45 g/mol [1] |

| Exact Mass | 397.1800 u[1] |

| Appearance | White to off-white solid |

| pKa | 7.5 (estimated, similar to Ketanserin)[2] |

Spectroscopic Data

While comprehensive, peer-reviewed spectroscopic data for isolated this compound is not widely published, we can predict the expected spectral characteristics based on its chemical structure and data from analogous compounds. The following tables summarize these expected quantitative values.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H and ¹³C NMR chemical shifts for this compound in a suitable deuterated solvent such as DMSO-d₆.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.0 - 7.8 | m | 8H | Aromatic protons |

| ~ 5.0 - 5.5 | d | 1H | CH-OH |

| ~ 4.5 | d | 1H | OH |

| ~ 2.5 - 3.5 | m | 10H | Piperidine and ethyl chain protons |

| ~ 1.5 - 2.0 | m | 4H | Cyclohexane protons |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 160 - 170 | C=O (quinazoline) |

| ~ 110 - 150 | Aromatic carbons |

| ~ 70 | CH-OH |

| ~ 40 - 60 | Piperidine and ethyl chain carbons |

| ~ 20 - 30 | Cyclohexane carbons |

Mass Spectrometry (MS)

High-resolution mass spectrometry with a soft ionization technique like electrospray ionization (ESI) is expected to yield the following data.

Table 3: Predicted High-Resolution Mass Spectrometry Data

| m/z | Ion | Description |

| 398.1878 | [M+H]⁺ | Protonated molecular ion |

| 420.1697 | [M+Na]⁺ | Sodium adduct |

| 380.1772 | [M-H₂O+H]⁺ | Loss of water from the protonated molecule |

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions within its aromatic systems.

Table 4: Predicted UV-Vis Absorption Data in Methanol

| λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Chromophore |

| ~ 245 | ~ 20,000 | π → π* transitions in the quinazolinone ring |

| ~ 310 | ~ 8,000 | π → π* transitions in the fluorobenzoyl system |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.

Table 5: Predicted Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500 - 3200 | Broad, Strong | O-H stretch (alcohol) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2950 - 2850 | Medium | Aliphatic C-H stretch |

| ~ 1680 | Strong | C=O stretch (amide in quinazolinone) |

| 1600 - 1450 | Medium-Strong | C=C stretch (aromatic) |

| ~ 1250 | Strong | C-F stretch |

| ~ 1100 | Strong | C-O stretch (alcohol) |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of a pure sample of this compound.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

-

Reference the spectrum to the residual solvent peak.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-240 ppm.

-

Reference the spectrum to the solvent peak.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FIDs using appropriate software.

High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the accurate mass of the molecular ion and identify its elemental composition and fragmentation patterns.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound (1-10 µg/mL) in a suitable solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ESI).

-

Instrumentation: Use a high-resolution mass spectrometer such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an appropriate liquid chromatography system or direct infusion pump.

-

Acquisition:

-

Infuse the sample solution into the ESI source.

-

Acquire data in positive ion mode over a mass range of m/z 100-1000.

-

Perform tandem MS (MS/MS) on the protonated molecular ion to induce fragmentation and aid in structural confirmation.

-

-

Data Analysis: Process the data to determine the accurate mass of the parent and fragment ions. Use the accurate mass to calculate the elemental composition.

UV-Visible Spectrophotometry

Objective: To determine the wavelengths of maximum absorbance (λmax) and the molar absorptivity.

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound in a UV-transparent solvent (e.g., methanol, ethanol) of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to find a concentration that gives an absorbance reading between 0.2 and 1.0.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Acquisition:

-

Use a matched pair of quartz cuvettes (1 cm path length). Fill the reference cuvette with the solvent blank.

-

Scan the sample from 400 nm down to 200 nm.

-